molecular formula C20H13ClN3O2S- B13058044 (E)-{[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminothiophene-2-carboxylate

(E)-{[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminothiophene-2-carboxylate

Cat. No.: B13058044
M. Wt: 394.9 g/mol
InChI Key: MPMVYTBUVHYZFI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-{[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminothiophene-2-carboxylate is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine core with a thiophene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminothiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the 4-chlorophenyl and 8-methyl substituents. The final step involves the formation of the (E)-methylidene linkage with the aminothiophene-2-carboxylate group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-{[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-{[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminothiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry

In industry, the compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it suitable for use in various electronic devices.

Mechanism of Action

The mechanism of action of (E)-{[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-{[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminothiophene-2-carboxylate: shares similarities with other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H13ClN3O2S-

Molecular Weight

394.9 g/mol

IUPAC Name

3-[[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino]thiophene-2-carboxylate

InChI

InChI=1S/C20H14ClN3O2S/c1-12-3-2-9-24-16(11-22-15-8-10-27-18(15)20(25)26)17(23-19(12)24)13-4-6-14(21)7-5-13/h2-11H,1H3,(H,25,26)/p-1

InChI Key

MPMVYTBUVHYZFI-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=NC3=C(SC=C3)C(=O)[O-])C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.